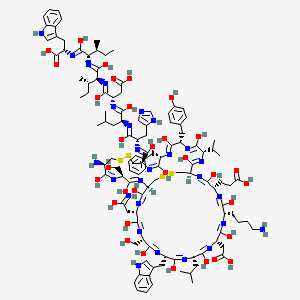
BIS(2-CHLOROETHYL)-D8 ETHER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
Synthesis Analysis
Bis(2-chloroethyl) ether can be synthesized by the direct reaction of diglycol with thionyl chloride in a mole ratio of 1:2.1-3 at 90-130°C for 60-150 minutes while stirring .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl) ether is C4H8Cl2O, and its molar mass is 143.01 g/mol .Chemical Reactions Analysis
Bis(2-chloroethyl) ether is less reactive than the corresponding sulfur mustard S(CH2CH2Cl)2. In the presence of base, it reacts with catechol to form dibenzo-18-crown-6 . When treated with strong base, it gives divinyl ether, an anesthetic .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) ether is a colorless, nonflammable liquid with a strong unpleasant odor. It dissolves easily in water, and some of it will slowly evaporate to the air . It has a density of 1.22 g/mL, a melting point of -50°C, and a boiling point of 178°C .Wissenschaftliche Forschungsanwendungen
Lösungsmittel
Bis(2-chlorethyl)ether wird üblicherweise als Lösungsmittel verwendet . Als Lösungsmittel kann es eine Vielzahl von Stoffen lösen, was es in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen nützlich macht.
Bodenbegasung
Diese Verbindung wird auch als Bodenbegasungsmittel verwendet . Bodenbegasungsmittel sind Stoffe, die, wenn sie auf den Boden aufgetragen werden, Gase erzeugen, die für im Boden lebende Schädlinge giftig sind. Das macht Bis(2-chlorethyl)ether in der Landwirtschaft und im Gartenbau nützlich.
Herstellung von makrocyclischen Polyethern
Bis(2-chlorethyl)ether wird zur Herstellung von makrocyclischen Polyethern verwendet . Makrocyclische Polyether sind eine Art von Polymer mit einer cyclischen Struktur. Sie werden in einer Vielzahl von Anwendungen eingesetzt, unter anderem als Katalysatoren, in Arzneimittelfreisetzungssystemen und bei der Herstellung neuer Materialien.
Herstellung von Dibenzo-18-Krone-6-Polyether
Diese Verbindung wird bei der Synthese von Dibenzo-18-Krone-6-Polyether verwendet . Dibenzo-18-Krone-6 ist eine Art von Kronenether und wird in einer Vielzahl von chemischen Reaktionen verwendet, insbesondere als Phasentransferkatalysator.
Herstellung von Dicyclohexyl-18-Krone-6-Polyether
Bis(2-chlorethyl)ether wird auch bei der Synthese von Dicyclohexyl-18-Krone-6-Polyether verwendet
Wirkmechanismus
Target of Action
It is primarily used in the production of pesticides and other chemicals
Mode of Action
For instance, it has been suggested that the compound may have neurotoxic effects .
Biochemical Pathways
It is known that the compound can be broken down by bacteria in soil and water and by chemical reactions in the air .
Pharmacokinetics
Bis(2-chloroethyl) ether is highly soluble in water . It slowly evaporates into the air and can be removed from the air by rain, creating a cycle between water, soil, and air .
Result of Action
It is known that the compound is highly toxic to mammals . It is also used as a solvent, cleaner, component of paint and varnish, rust inhibitor, or as a chemical intermediate to make other chemicals .
Action Environment
The action, efficacy, and stability of Bis(2-chloroethyl) ether can be influenced by various environmental factors. For instance, the compound will slowly evaporate from surface water and soil into the air . Its solubility in water allows it to be removed from the air by rain, creating a cycle between water, soil, and air . In the environment, Bis(2-chloroethyl) ether is broken down by bacteria in soil and water and by chemical reactions in the air .
Safety and Hazards
Zukünftige Richtungen
Opportunities within the Bis(2-chloroethyl) ether market lie in its expanding applications across diverse industries. As advancements in pharmaceutical research and development continue, the demand for Bis(2-chloroethyl) ether is poised to increase, driven by its critical role in the synthesis of novel pharmaceutical compounds .
Eigenschaften
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMNVMLTJELDZ-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-02-4 |
Source


|
| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)






![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)



![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)